UniPR505

Description

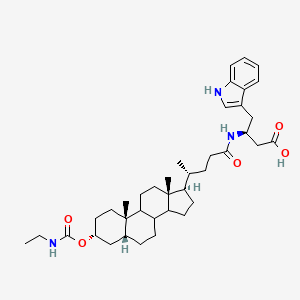

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C39H57N3O5 |

|---|---|

Molecular Weight |

647.9 g/mol |

IUPAC Name |

(3S)-3-[[(4R)-4-[(3R,5R,10S,13R,17R)-3-(ethylcarbamoyloxy)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]-4-(1H-indol-3-yl)butanoic acid |

InChI |

InChI=1S/C39H57N3O5/c1-5-40-37(46)47-28-16-18-38(3)26(21-28)11-12-30-32-14-13-31(39(32,4)19-17-33(30)38)24(2)10-15-35(43)42-27(22-36(44)45)20-25-23-41-34-9-7-6-8-29(25)34/h6-9,23-24,26-28,30-33,41H,5,10-22H2,1-4H3,(H,40,46)(H,42,43)(H,44,45)/t24-,26-,27+,28-,30?,31-,32?,33?,38+,39-/m1/s1 |

InChI Key |

JZDJKWCLKGBXIC-FFMYDFQJSA-N |

Isomeric SMILES |

CCNC(=O)O[C@@H]1CC[C@]2([C@@H](C1)CCC3C2CC[C@]4(C3CC[C@@H]4[C@H](C)CCC(=O)N[C@@H](CC5=CNC6=CC=CC=C65)CC(=O)O)C)C |

Canonical SMILES |

CCNC(=O)OC1CCC2(C(C1)CCC3C2CCC4(C3CCC4C(C)CCC(=O)NC(CC5=CNC6=CC=CC=C65)CC(=O)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unraveling the Mechanism of Action of UniPR505: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UniPR505 is a novel small molecule identified as a potent and selective antagonist of the EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family.[1] This technical guide provides a comprehensive overview of the mechanism of action of this compound, focusing on its role as an inhibitor of EphA2 signaling and its subsequent anti-angiogenic effects. The information presented herein is a synthesis of available preclinical data, intended to support further research and development of this compound.

Introduction to this compound

This compound, chemically known as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan, is a derivative of lithocholic acid.[1] It was developed through a rational drug design approach aimed at optimizing the antagonism of the EphA2 receptor.[1] The overexpression and activation of EphA2 have been implicated in the pathophysiology of various cancers, where it contributes to tumor growth, metastasis, and angiogenesis. Therefore, the development of selective EphA2 antagonists like this compound represents a promising therapeutic strategy.

Core Mechanism of Action: EphA2 Antagonism

The primary mechanism of action of this compound is its ability to competitively antagonize the EphA2 receptor.[2] EphA2 is a receptor tyrosine kinase that, upon binding to its ephrin-A ligands, initiates a signaling cascade involved in various cellular processes. In many cancer cells, EphA2 can also be activated in a ligand-independent manner, contributing to tumor progression.

This compound exerts its effect by binding to the EphA2 receptor, thereby preventing the interaction with its endogenous ligands (ephrin-A1). This blockade inhibits the autophosphorylation of the receptor, a critical step in its activation.[1] By preventing EphA2 phosphorylation, this compound effectively abrogates the downstream signaling pathways that promote cell migration, invasion, and the formation of new blood vessels (angiogenesis).

Caption: EphA2 Signaling Pathway and Inhibition by this compound.

Quantitative Data

The following tables summarize the available quantitative data on the biological activity of this compound.

Table 1: Inhibitory Activity of this compound against Eph Receptors

| Receptor | IC50 (µM) |

| EphA2 | 0.95 |

| EphA3 | 4.5 |

| EphA4 | 6.4 |

| EphA5 | 4.4 |

| EphA6 | 18 |

| EphA8 | 7.7 |

| EphB2 | 14 |

| EphB3 | 11 |

Data sourced from a commercial supplier and should be considered preliminary.

Table 2: In Vitro Anti-Angiogenic Activity of this compound

| Assay | Cell Line | Endpoint | IC50 (µM) |

| Tube Formation | HUVEC | Reduction in polygon formation | 3 |

Data sourced from a commercial supplier and should be considered preliminary.

Experimental Protocols

The detailed experimental protocols for the characterization of this compound are not fully available in the public domain. The following are representative protocols for the key assays mentioned in the literature abstract, based on standard methodologies.

EphA2 Phosphorylation Assay (General Protocol)

This assay is designed to assess the ability of a compound to inhibit the ligand-induced autophosphorylation of the EphA2 receptor in a cell-based system.

Materials:

-

Human cell line overexpressing EphA2 (e.g., PC-3 prostate cancer cells)

-

Cell culture medium and supplements

-

Recombinant ephrin-A1-Fc

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Anti-EphA2 antibody

-

Anti-phosphotyrosine antibody

-

Protein A/G agarose beads

-

SDS-PAGE gels and buffers

-

Western blot apparatus and reagents

-

Chemiluminescent substrate

Procedure:

-

Cell Culture: Plate EphA2-expressing cells in appropriate culture dishes and grow to 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 12-24 hours prior to the experiment to reduce basal receptor phosphorylation.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for a specified period (e.g., 1-2 hours).

-

Ligand Stimulation: Stimulate the cells with a predetermined concentration of ephrin-A1-Fc for a short duration (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Immunoprecipitation: Incubate the cell lysates with an anti-EphA2 antibody overnight at 4°C, followed by incubation with protein A/G agarose beads to pull down the EphA2 receptor.

-

Western Blotting: Wash the immunoprecipitates, resuspend in SDS-PAGE sample buffer, and resolve the proteins by SDS-PAGE. Transfer the proteins to a PVDF membrane.

-

Detection: Block the membrane and probe with an anti-phosphotyrosine antibody to detect phosphorylated EphA2. Subsequently, strip the membrane and re-probe with an anti-EphA2 antibody to determine the total amount of immunoprecipitated receptor.

-

Analysis: Quantify the band intensities and express the level of EphA2 phosphorylation as a ratio of phosphotyrosine signal to total EphA2 signal.

Caption: Experimental Workflow for EphA2 Phosphorylation Assay.

In Vitro Angiogenesis Assay: HUVEC Tube Formation (General Protocol)

This assay evaluates the effect of a compound on the ability of human umbilical vein endothelial cells (HUVECs) to form capillary-like structures (tubes) on a basement membrane matrix.

Materials:

-

Human Umbilical Vein Endothelial Cells (HUVECs)

-

Endothelial cell growth medium

-

Basement membrane extract (e.g., Matrigel)

-

This compound

-

96-well plates

-

Inverted microscope with imaging capabilities

Procedure:

-

Plate Coating: Thaw the basement membrane extract on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

-

Cell Preparation: Harvest HUVECs and resuspend them in a basal medium containing varying concentrations of this compound.

-

Seeding: Seed the HUVEC suspension onto the solidified basement membrane matrix.

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Imaging: Visualize the formation of tube-like structures using an inverted microscope and capture images.

-

Quantification: Analyze the images to quantify the extent of tube formation. Common parameters include the number of nodes, number of branches, and total tube length.

Caption: Workflow for HUVEC Tube Formation Assay.

In Vivo Angiogenesis Assay: Chick Chorioallantoic Membrane (CAM) (General Protocol)

The CAM assay is an in vivo model used to assess the pro- or anti-angiogenic potential of a substance on the developing vasculature of a chicken embryo.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile saline

-

Small sterile discs (e.g., filter paper or silicone rings)

-

This compound

-

Stereomicroscope with imaging capabilities

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3-4 days.

-

Windowing: On day 3 or 4, create a small window in the eggshell to expose the CAM.

-

Sample Application: Prepare sterile discs loaded with a specific concentration of this compound. Place a disc onto the CAM. A vehicle control disc should also be used.

-

Re-incubation: Seal the window and re-incubate the eggs for an additional 2-3 days.

-

Observation and Imaging: On the final day, open the window and observe the vasculature around the disc under a stereomicroscope. Capture images of the blood vessels.

-

Analysis: Quantify the angiogenic response by counting the number of blood vessels growing towards the disc or by measuring the area of vascularization.

Caption: Workflow for Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion

This compound is a promising EphA2 antagonist with demonstrated sub-micromolar inhibitory activity against its primary target and proven anti-angiogenic effects in preclinical models. Its mechanism of action, centered on the inhibition of EphA2 phosphorylation and subsequent downstream signaling, makes it a compelling candidate for further investigation in oncology and other diseases where EphA2-mediated angiogenesis plays a critical role. The data and protocols presented in this guide provide a foundational understanding for researchers and drug developers interested in exploring the therapeutic potential of this compound.

References

UniPR505: A Technical Guide to a Novel EphA2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

UniPR505 has emerged as a significant small molecule antagonist of the EphA2 receptor, a receptor tyrosine kinase implicated in various cancers. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used for its characterization. Designed for professionals in biomedical research and drug development, this document synthesizes critical data into a structured format, complete with visualizations of key signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.

Introduction to this compound and the EphA2 Receptor

The EphA2 receptor is a member of the erythropoietin-producing hepatocellular (Eph) receptor family, the largest subfamily of receptor tyrosine kinases. EphA2 and its ephrin ligands are crucial regulators of cell adhesion, migration, proliferation, and differentiation.[1] In numerous cancers, EphA2 is overexpressed and its signaling is often dysregulated, contributing to tumor growth, metastasis, and angiogenesis.[1] This makes the EphA2 receptor an attractive target for therapeutic intervention.

This compound, identified as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan, is a novel antagonist of the EphA2 receptor.[2] It was developed through the optimization of a lithocholic acid core and has demonstrated potent anti-angiogenic properties.[2] By blocking the interaction between EphA2 and its ligands, this compound inhibits downstream signaling pathways that promote oncogenic processes.[1]

Quantitative Data

The following tables summarize the in vitro efficacy and selectivity of this compound against the EphA2 receptor and other related Eph receptors.

Table 1: In Vitro Potency of this compound Against EphA2

| Parameter | Value (µM) | Assay Type | Reference |

| IC50 | 0.95 | EphA2 Displacement Assay |

Table 2: Selectivity Profile of this compound Against Other Eph Receptors

| Receptor | IC50 (µM) |

| EphA3 | 4.5 |

| EphA4 | 6.4 |

| EphA5 | 4.4 |

| EphA6 | 18 |

| EphA8 | 7.7 |

| EphB2 | 14 |

| EphB3 | 11 |

Data sourced from MedchemExpress product information.

Table 3: Anti-Angiogenic Activity of this compound

| Cell Line | Parameter | Value (µM) | Assay Description | Reference |

| HUVEC | IC50 | 3 | Reduction in the formation of polygons after 16 hours in a Matrigel-based assay. |

Mechanism of Action and Signaling Pathways

This compound functions as a competitive antagonist at the ligand-binding domain of the EphA2 receptor. By occupying this site, it prevents the binding of ephrin ligands, thereby inhibiting the activation of the receptor and its downstream signaling cascades. The primary mechanism involves the blockade of EphA2 phosphorylation.

The antagonism of EphA2 by this compound is expected to modulate several key signaling pathways involved in cancer progression. Ligand-activated EphA2 signaling can lead to the inhibition of the AKT and ERK pathways, which are critical for cell survival and proliferation. Therefore, by blocking EphA2 activation in cancer cells where the receptor is overexpressed and contributes to oncogenesis, this compound can inhibit these pro-survival pathways.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

EphA2 Displacement Assay (TR-FRET)

This assay is designed to quantify the ability of a test compound to displace a known ligand from the EphA2 receptor, allowing for the determination of the IC50 value. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) format is commonly used for this purpose.

Materials:

-

Recombinant Human EphA2-6XHis (extracellular domain)

-

Biotinylated 123B9 peptide (or other suitable biotinylated EphA2 ligand)

-

Streptavidin-coated 96-well plates

-

Europium-conjugated anti-6XHis antibody

-

Assay Buffer (e.g., PBS with 0.1% BSA)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

This compound and other test compounds

-

TR-FRET compatible plate reader

Procedure:

-

Plate Preparation: Wash the streptavidin-coated 96-well plates three times with Wash Buffer.

-

Bait Immobilization: Add 50 µL of biotinylated 123B9 peptide (at a pre-optimized concentration) to each well and incubate for 1 hour at room temperature to allow for binding to the streptavidin.

-

Washing: Wash the plates three times with Wash Buffer to remove unbound peptide.

-

Compound Addition: Prepare serial dilutions of this compound and other test compounds in Assay Buffer. Add 25 µL of each dilution to the appropriate wells. Add 25 µL of Assay Buffer to the control wells.

-

Receptor and Antibody Addition: Prepare a master mix of Recombinant Human EphA2-6XHis and Europium-conjugated anti-6XHis antibody in Assay Buffer. Add 25 µL of this master mix to each well.

-

Incubation: Incubate the plate for 2 hours at room temperature, protected from light.

-

Detection: Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths using a TR-FRET plate reader.

-

Data Analysis: Calculate the TR-FRET ratio and plot the values against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC50 value.

EphA2 Phosphorylation Assay (Western Blot)

This assay determines the ability of this compound to inhibit the ligand-induced phosphorylation of the EphA2 receptor in a cellular context.

Materials:

-

Human cancer cell line overexpressing EphA2 (e.g., PC-3)

-

Cell culture medium and supplements

-

Ephrin-A1-Fc (ligand)

-

This compound

-

Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking Buffer (e.g., 5% BSA in TBST)

-

Primary antibodies: anti-phospho-EphA2 (Tyr588), anti-total-EphA2, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment: Seed the cancer cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells overnight.

-

Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Ligand Stimulation: Stimulate the cells with ephrin-A1-Fc (e.g., 1 µg/mL) for 15-30 minutes. Include a non-stimulated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with Blocking Buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-phospho-EphA2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with anti-total-EphA2 and anti-β-actin antibodies to ensure equal protein loading.

-

Data Analysis: Quantify the band intensities and normalize the phospho-EphA2 signal to the total-EphA2 signal.

In Ovo Chick Chorioallantoic Membrane (CAM) Assay

This in vivo assay is used to assess the anti-angiogenic activity of this compound.

Materials:

-

Fertilized chicken eggs

-

Incubator

-

Sterile PBS

-

Gelatin sponges or filter paper discs

-

This compound

-

Stereomicroscope with a camera

-

Image analysis software

Procedure:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

Windowing: On day 3 of incubation, create a small window in the eggshell to expose the CAM.

-

Sponge/Disc Implantation: On day 8-10, place a sterile gelatin sponge or filter paper disc, previously soaked with a solution of this compound (or vehicle control), onto the CAM.

-

Incubation: Seal the window and return the eggs to the incubator for 48-72 hours.

-

Imaging: At the end of the incubation period, acquire images of the CAM vasculature around the sponge/disc using a stereomicroscope.

-

Quantification: Quantify the anti-angiogenic effect by measuring the reduction in blood vessel density, length, or branching in the this compound-treated group compared to the control group using image analysis software.

Conclusion

This compound is a potent and selective antagonist of the EphA2 receptor with demonstrated anti-angiogenic properties. Its ability to block EphA2 phosphorylation and subsequent downstream signaling pathways makes it a promising candidate for further investigation as a therapeutic agent in cancers where EphA2 is overexpressed. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to design and execute further preclinical studies to fully elucidate the therapeutic potential of this compound.

References

UniPR505: A Technical Guide to its Anti-Angiogenic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

UniPR505 is a potent and selective antagonist of the EphA2 receptor, a member of the largest receptor tyrosine kinase family. Emerging research has highlighted the significant role of the EphA2 receptor in tumor-associated angiogenesis, making it a compelling target for novel anti-cancer therapies. This compound has demonstrated notable anti-angiogenic properties by effectively inhibiting EphA2 phosphorylation and subsequently disrupting downstream signaling pathways crucial for neovascularization. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, including its mechanism of action, quantitative data from key in vitro and in vivo assays, and detailed experimental protocols.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, invasion, and metastasis. The Ephrin (Eph) receptors and their ephrin ligands are key players in the regulation of angiogenesis. The EphA2 receptor, in particular, is frequently overexpressed in various cancers and its activation by ephrin-A1 ligand has been shown to promote endothelial cell migration and assembly, contributing to tumor vascularization.

This compound has been identified as a submicromolar antagonist of the EphA2 receptor.[1] It is a novel 3α-carbamoyloxy derivative based on a lithocholic acid core.[1] By competitively binding to the EphA2 receptor, this compound blocks the interaction with its ligand, ephrin-A1, thereby inhibiting receptor autophosphorylation and downstream signaling cascades that drive angiogenic processes.

Mechanism of Action

This compound exerts its anti-angiogenic effects primarily through the antagonism of the EphA2 receptor. The binding of this compound to EphA2 prevents the conformational changes required for receptor activation and subsequent autophosphorylation of key tyrosine residues within its kinase domain. This inhibition of phosphorylation is a critical step in halting the downstream signaling events that promote angiogenesis.

The EphA2 signaling pathway plays a pivotal role in endothelial cell function. Upon activation by its ligand, ephrin-A1, EphA2 initiates a signaling cascade that involves the recruitment and activation of various downstream effector proteins. A key pathway implicated in EphA2-mediated angiogenesis is the phosphoinositide 3-kinase (PI3K)/Rac1 GTPase pathway. Activation of this pathway is essential for endothelial cell migration and the assembly of new vascular structures. By blocking the initial phosphorylation of EphA2, this compound effectively abrogates the activation of this and other pro-angiogenic signaling pathways.

Figure 1: this compound Inhibition of the EphA2 Signaling Pathway.

Quantitative Data

The anti-angiogenic activity of this compound has been quantified through various in vitro and in vivo assays.

In Vitro EphA2 Antagonism and Phosphorylation Inhibition

This compound demonstrates potent competitive antagonism of the EphA2 receptor and effectively inhibits its phosphorylation.

| Assay Type | Target | Cell Line | IC50 | Reference |

| EphA2 Antagonism | EphA2 Receptor | - | 0.95 µM | [2] |

| EphA2 Phosphorylation | EphA2 Receptor | PC3 | 1.5 µM |

In Vivo Anti-Angiogenesis: Chick Chorioallantoic Membrane (CAM) Assay

The in vivo anti-angiogenic efficacy of this compound was confirmed using the chick chorioallantoic membrane (CAM) assay, a widely used model to study neovascularization.

| Compound | Concentration | % Inhibition of Neovascularization | Reference |

| This compound | Specific concentrations not publicly available | Statistically significant inhibition observed | [1] |

| Control | - | 0% | [1] |

Note: Specific quantitative data on the percentage of inhibition at different concentrations of this compound in the CAM assay are not publicly available in the reviewed literature. The primary study reports a qualitative but significant inhibition of neovascularization.

Experimental Protocols

EphA2 Phosphorylation Inhibition Assay

This protocol outlines the general steps to assess the inhibitory effect of this compound on EphA2 phosphorylation in a cell-based assay.

-

Cell Culture: Prostate cancer cells (PC3) are cultured in appropriate media until they reach 80-90% confluency.

-

Serum Starvation: Cells are serum-starved for 24 hours to reduce basal levels of receptor phosphorylation.

-

Treatment: Cells are pre-incubated with varying concentrations of this compound for 1-2 hours.

-

Stimulation: Ephrin-A1-Fc is added to the media to stimulate EphA2 phosphorylation and incubated for 20-30 minutes.

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the cell lysates is determined using a standard method (e.g., BCA assay).

-

Immunoprecipitation (Optional): EphA2 receptor is immunoprecipitated from the cell lysates using an anti-EphA2 antibody.

-

Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with a primary antibody specific for phosphorylated EphA2 (p-EphA2). Subsequently, it is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensity is quantified using densitometry software. Total EphA2 levels are also measured as a loading control.

Figure 2: Workflow for EphA2 Phosphorylation Inhibition Assay.

Chick Chorioallantoic Membrane (CAM) Assay

This protocol provides a general outline for assessing the in vivo anti-angiogenic activity of this compound using the CAM model.

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

-

Windowing: On embryonic day 3-4, a small window is carefully made in the eggshell to expose the CAM.

-

Carrier Application: A sterile carrier substance (e.g., a small filter paper disc or a methylcellulose pellet) is prepared.

-

Compound Loading: The carrier is loaded with a specific concentration of this compound or a vehicle control.

-

Implantation: The loaded carrier is placed directly onto the CAM.

-

Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.

-

Observation and Imaging: The CAM is observed under a stereomicroscope, and images of the area around the carrier are captured.

-

Quantification: The anti-angiogenic effect is quantified by measuring various parameters, such as the number of blood vessel branch points, vessel length, and the size of the avascular zone around the carrier, using image analysis software.

Figure 3: Workflow for the Chick Chorioallantoic Membrane (CAM) Assay.

Conclusion

This compound represents a promising new agent in the field of anti-angiogenic therapy. Its potent and selective antagonism of the EphA2 receptor, coupled with demonstrated efficacy in inhibiting neovascularization in preclinical models, underscores its potential for further development as a cancer therapeutic. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the anti-angiogenic properties of this compound and its mechanism of action. Further studies are warranted to fully elucidate its therapeutic potential and to explore its efficacy in various cancer models.

References

UniPR505: A Technical Deep Dive into its Structure-Activity Relationship as an EphA2 Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

UniPR505 has emerged as a significant antagonist of the EphA2 receptor, a key player in tumorigenesis and angiogenesis. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of this compound and its precursors, detailing the quantitative data, experimental methodologies, and the underlying signaling pathways. This compound, identified as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan, is a submicromolar antagonist of the EphA2 receptor, demonstrating potent anti-angiogenic properties.[1] Its development was the result of systematic optimization of a lithocholic acid core. This document serves as a comprehensive resource for researchers engaged in the development of novel cancer therapeutics targeting the Eph-ephrin system.

Core Structure-Activity Relationship (SAR) Data

The development of this compound stemmed from the initial discovery of lithocholic acid as a competitive antagonist of the EphA2 receptor. Subsequent modifications to the lithocholic acid scaffold led to the identification of more potent compounds. The following tables summarize the key quantitative data that illustrates the structure-activity relationships of this class of compounds.

Table 1: EphA2-ephrinA1 Interaction Inhibition of Key Lithocholic Acid Derivatives

| Compound | Structure | pIC50 | IC50 (µM) |

| Lithocholic Acid | 3α-hydroxy-5β-cholan-24-oic acid | 4.24 | ~57.5 |

| Cholanic Acid | 5β-cholan-24-oic acid | 4.91 | ~12.3 |

| This compound | N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan | - | 0.95 [1] |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency.

Table 2: Effect of Amino Acid Conjugation on EphA2 Antagonism

| Compound | Amino Acid Conjugate | IC50 (µM) for EphA2-ephrinA1 disruption |

| Lithocholic Acid Derivative (PCM126) | L-Tryptophan | low µM range[2] |

Experimental Protocols

EphA2 Phosphorylation Assay

This assay is crucial for determining the functional antagonism of compounds on the EphA2 receptor.

Objective: To measure the inhibition of EphA2 receptor phosphorylation in response to ligand (ephrin-A1) stimulation in the presence of test compounds.

Methodology:

-

Cell Culture: Human prostate cancer cells (PC3) or other suitable cell lines with high EphA2 expression are cultured to 80-90% confluency.

-

Serum Starvation: Cells are serum-starved for 12-24 hours to reduce basal receptor phosphorylation.

-

Compound Incubation: Cells are pre-incubated with varying concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

EphA2 Stimulation: Ephrin-A1-Fc is added to the culture medium to a final concentration of 1 µg/mL and incubated for 20-30 minutes to induce EphA2 phosphorylation.

-

Cell Lysis: Cells are washed with cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.

-

Immunoprecipitation: EphA2 is immunoprecipitated from the cell lysates using an anti-EphA2 antibody.

-

Western Blotting: The immunoprecipitated proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with an anti-phospho-EphA2 antibody. The membrane is then stripped and reprobed with an anti-EphA2 antibody to determine total EphA2 levels.

-

Quantification: The band intensities are quantified using densitometry, and the ratio of phosphorylated EphA2 to total EphA2 is calculated to determine the extent of inhibition.

In Vivo Angiogenesis Assay: Chick Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to assess the pro- or anti-angiogenic effects of compounds.

Objective: To evaluate the ability of this compound to inhibit the formation of new blood vessels in a living system.

Methodology:

-

Egg Incubation: Fertilized chicken eggs are incubated at 37°C in a humidified incubator.

-

Windowing: On day 3 of incubation, a small window is made in the shell, exposing the CAM.

-

Carrier Application: A sterile carrier disc (e.g., filter paper or a plastic ring) is placed on the CAM.

-

Compound Application: The test compound (this compound) dissolved in a suitable vehicle is applied to the carrier disc. A vehicle control is applied to a separate set of eggs.

-

Incubation: The window is sealed, and the eggs are returned to the incubator for a further 48-72 hours.

-

Observation and Quantification: The CAM is photographed, and the number of blood vessel branch points within the area of the carrier disc is counted. A reduction in the number of blood vessels compared to the control indicates anti-angiogenic activity.

Signaling Pathways and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.

Figure 1: this compound Antagonism of the EphA2 Signaling Pathway.

Figure 2: Experimental Workflow for this compound Development.

Conclusion

This compound represents a promising lead compound in the development of EphA2 receptor antagonists for cancer therapy. The structure-activity relationship studies, originating from the lithocholic acid core, have successfully identified key structural modifications that enhance inhibitory potency against EphA2. The detailed experimental protocols provided herein offer a framework for the continued evaluation and optimization of this and similar classes of compounds. The antagonism of the EphA2 signaling pathway by this compound, leading to the inhibition of angiogenesis, underscores its therapeutic potential. Further preclinical and clinical investigations are warranted to fully elucidate the efficacy and safety of this compound as a novel anti-cancer agent.

References

The Role of UniPR505 in Blocking EphA2 Phosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of UniPR505, a potent antagonist of the EphA2 receptor, and its role in the inhibition of EphA2 phosphorylation. This document consolidates key quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to serve as a comprehensive resource for professionals in the fields of oncology, angiogenesis, and drug discovery.

Introduction to EphA2 and this compound

The EphA2 receptor, a member of the Eph receptor tyrosine kinase family, is a critical regulator of various physiological processes, including cell migration, proliferation, and angiogenesis.[1] In numerous cancers, such as glioblastoma, ovarian, and lung cancer, EphA2 is frequently overexpressed and its signaling is dysregulated, contributing to tumor progression and metastasis.[2][3] EphA2 signaling can be broadly categorized into two pathways: the canonical (ligand-dependent) pathway, which is generally tumor-suppressive, and the non-canonical (ligand-independent) pathway, which promotes oncogenesis.[4]

This compound has been identified as a competitive and reversible antagonist of the EphA2 receptor.[5] By binding to the ligand-binding domain of EphA2, this compound effectively blocks the interaction with its ligand, ephrin-A1, thereby inhibiting downstream signaling and receptor phosphorylation. This antagonistic action makes this compound a promising candidate for therapeutic intervention in EphA2-driven pathologies.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative metrics defining the efficacy and selectivity of this compound in targeting the EphA2 receptor and related cellular processes.

| Parameter | Value | Assay | Reference |

| IC50 (EphA2) | 0.95 µM | Cell-free displacement assay | |

| Ki (EphA2) | 0.3 µM | ELISA binding assay | |

| IC50 (EphA2 Phosphorylation) | 1.5 µM | Cell-based assay (PC3 cells) | |

| IC50 (Angiogenesis) | < 3 µM | HUVEC polygon formation assay |

Table 1: In Vitro Efficacy of this compound against EphA2

| Eph Receptor | IC50 (µM) | Reference |

| EphA2 | 0.95 | |

| EphA3 | 4.5 | |

| EphA4 | 6.4 | |

| EphA5 | 4.4 | |

| EphA6 | 18 | |

| EphA8 | 7.7 | |

| EphB2 | 14 | |

| EphB3 | 11 |

Table 2: Selectivity Profile of this compound against Various Eph Receptors

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the quantitative data summary.

EphA2-ephrin-A1 ELISA Binding Assay

This assay quantifies the ability of this compound to compete with ephrin-A1 for binding to the EphA2 receptor.

-

Materials: Recombinant human EphA2-Fc, biotinylated ephrin-A1-Fc, streptavidin-HRP, TMB substrate, 96-well microplates, wash buffer, and assay buffer.

-

Procedure:

-

Coat a 96-well plate with recombinant human EphA2-Fc overnight at 4°C.

-

Wash the plate to remove unbound receptor.

-

Block non-specific binding sites with a suitable blocking buffer for 1 hour at room temperature.

-

Add serial dilutions of this compound to the wells, followed by a fixed concentration of biotinylated ephrin-A1-Fc.

-

Incubate for 2 hours at room temperature to allow for competitive binding.

-

Wash the plate to remove unbound reagents.

-

Add streptavidin-HRP and incubate for 1 hour at room temperature.

-

Wash the plate and add TMB substrate.

-

Stop the reaction with a stop solution and measure the absorbance at 450 nm.

-

The Ki value is determined by analyzing the competitive binding data using appropriate software.

-

Cell-Based EphA2 Phosphorylation Assay (PC3 Cells)

This assay measures the inhibitory effect of this compound on the ligand-induced phosphorylation of EphA2 in a cellular context.

-

Cell Line: PC3 human prostate cancer cells, which endogenously overexpress EphA2.

-

Procedure:

-

Culture PC3 cells to near confluency in appropriate media.

-

Serum-starve the cells for 24 hours prior to the experiment to reduce basal receptor activation.

-

Pre-treat the cells with varying concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a pre-clustered ephrin-A1-Fc ligand for 15-20 minutes to induce EphA2 phosphorylation.

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Analyze the phosphorylation status of EphA2 using Western blotting with a primary antibody specific for phosphorylated EphA2 (e.g., anti-phospho-EphA2 Tyr588).

-

Normalize the phosphorylated EphA2 signal to the total EphA2 protein levels.

-

The IC50 value is calculated from the dose-response curve of phosphorylation inhibition.

-

Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay assesses the anti-angiogenic properties of this compound.

-

Model: Fertilized chicken eggs.

-

Procedure:

-

Incubate fertilized chicken eggs for 3-4 days to allow for embryonic development.

-

Create a small window in the eggshell to expose the chorioallantoic membrane (CAM).

-

Place a sterile filter paper disc or a biocompatible sponge soaked with this compound (at various concentrations) onto the CAM. A vehicle control (e.g., DMSO) is used as a negative control.

-

Seal the window and continue incubation for another 48-72 hours.

-

At the end of the incubation period, fix the CAM tissue.

-

Excise the CAM and examine it under a stereomicroscope.

-

Quantify the degree of angiogenesis by counting the number of blood vessel branch points or measuring the total blood vessel length within the area of the disc.

-

The anti-angiogenic effect is determined by comparing the vascularization in the this compound-treated CAMs to the vehicle-treated controls.

-

Signaling Pathways and Mechanism of Action

This compound exerts its effects by competitively inhibiting the binding of ephrin-A1 to the EphA2 receptor, thereby blocking the initiation of canonical downstream signaling. The following diagrams illustrate the EphA2 signaling pathway and the point of intervention by this compound.

The binding of the ephrin-A1 ligand to the EphA2 receptor induces receptor dimerization and subsequent autophosphorylation of key tyrosine residues in the intracellular domain. This phosphorylation event initiates a signaling cascade that is typically tumor-suppressive, leading to the inhibition of pro-survival pathways such as RAS/MAPK and PI3K/AKT. This compound acts as a competitive antagonist, preventing ephrin-A1 from binding to EphA2 and thereby inhibiting this phosphorylation-dependent signaling.

The characterization of this compound's activity involves a multi-step process. Initially, in vitro assays such as ELISA are employed to determine its binding affinity (Ki) to the EphA2 receptor. Subsequently, cell-based assays are crucial to confirm its ability to inhibit receptor phosphorylation in a more biologically relevant context and to determine its cellular potency (IC50). Finally, in vivo models like the CAM assay are utilized to evaluate its physiological effects, such as the inhibition of angiogenesis.

Conclusion

This compound is a well-characterized small molecule antagonist of the EphA2 receptor with sub-micromolar efficacy in blocking ligand binding and low micromolar potency in inhibiting receptor phosphorylation in cancer cells. Its demonstrated anti-angiogenic properties further underscore its therapeutic potential. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational understanding for researchers and drug development professionals working on targeting the EphA2 signaling axis in cancer and other diseases. Further investigation into the in vivo efficacy and safety profile of this compound is warranted to advance its potential clinical application.

References

- 1. A Cost-Effective and Efficient Chick Ex-Ovo CAM Assay Protocol to Assess Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for performing angiogenic and tumorigenic assays using the in ovo chick embryo chorioallantoic membrane model - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Small Molecule Agonist of EphA2 Receptor Tyrosine Kinase Inhibits Tumor Cell Migration In Vitro and Prostate Cancer Metastasis In Vivo | PLOS One [journals.plos.org]

- 4. researchgate.net [researchgate.net]

- 5. Effects of dasatinib on EphA2 receptor tyrosine kinase activity and downstream signalling in pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

UniPR505: A Technical Guide on its Anti-Neovascularization Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

UniPR505 has emerged as a potent antagonist of the EphA2 receptor, demonstrating significant anti-angiogenic properties. This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its effects on neovascularization, and the experimental methodologies used to characterize its activity. All quantitative data is presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using detailed diagrams.

Introduction

Neovascularization, the formation of new blood vessels, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis. The EphA2 receptor, a member of the largest family of receptor tyrosine kinases, has been identified as a key regulator of angiogenesis.[1] Overexpression of EphA2 is correlated with tumor progression, making it a promising target for anti-cancer therapies. This compound, a novel small molecule antagonist, has been developed to specifically target and inhibit EphA2 activity, thereby impeding neovascularization. This document details the current understanding of this compound and its therapeutic potential.

Mechanism of Action of this compound

This compound functions as a competitive antagonist of the EphA2 receptor.[1] It is a derivative of lithocholic acid, specifically N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan.[1] By binding to the EphA2 receptor, this compound blocks the interaction between EphA2 and its ligand, ephrin-A1. This inhibition prevents the autophosphorylation of the EphA2 receptor, a critical step in the activation of its downstream signaling pathways that promote angiogenesis.[1]

EphA2 Signaling Pathway in Neovascularization

The binding of ephrin-A1 to the EphA2 receptor triggers a cascade of intracellular events that culminate in endothelial cell migration, proliferation, and tube formation – the hallmarks of angiogenesis. Key downstream effectors of EphA2 signaling include the activation of focal adhesion kinase (FAK), the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, and the Ras/MAPK pathway. By inhibiting the initial phosphorylation of EphA2, this compound effectively curtails these pro-angiogenic signals.

Quantitative Data on this compound Activity

The inhibitory potency of this compound has been quantified through various in vitro assays. The following tables summarize the key findings.

Inhibitory Concentration (IC50) against Eph Receptors

This compound exhibits a high degree of selectivity for the EphA2 receptor, with a submicromolar IC50 value. Its activity against other Eph family members is significantly lower, indicating a favorable selectivity profile.

| Receptor | IC50 (µM) |

| EphA2 | 0.95 |

| EphA3 | 4.5 |

| EphA4 | 6.4 |

| EphA5 | 4.4 |

| EphA6 | 18 |

| EphA8 | 7.7 |

| EphB2 | 14 |

| EphB3 | 11 |

Data sourced from MedchemExpress, referencing Incerti M, et al. Eur J Med Chem. 2020 Mar 1;189:112083.

In Vitro Anti-Angiogenic Activity

The anti-angiogenic efficacy of this compound was assessed using a Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay.

| Cell Line | Assay | IC50 (µM) | Description |

| HUVEC | Tube Formation | 3 | Reduction in the number of polygons formed after 16 hours, assessed by Matrigel-based microscopic analysis. |

Data sourced from MedchemExpress, referencing Incerti M, et al. Eur J Med Chem. 2020 Mar 1;189:112083.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's anti-neovascularization effects.

EphA2 Phosphorylation Assay

This assay determines the ability of a compound to inhibit the ligand-induced autophosphorylation of the EphA2 receptor.

Objective: To quantify the IC50 of this compound for the inhibition of EphA2 phosphorylation.

Materials:

-

PC-3 cells (human prostate cancer cell line)

-

Recombinant human ephrin-A1/Fc chimera

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Anti-phospho-EphA2 (Tyr588) antibody

-

Anti-EphA2 antibody (for total protein normalization)

-

Secondary antibodies conjugated to HRP

-

Chemiluminescent substrate

-

Microplate reader

Protocol:

-

Cell Culture: Culture PC-3 cells in appropriate media until they reach 80-90% confluency.

-

Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment to reduce basal receptor phosphorylation.

-

Compound Treatment: Pre-incubate the cells with varying concentrations of this compound for 1 hour.

-

Ligand Stimulation: Stimulate the cells with ephrin-A1/Fc (e.g., 1 µg/mL) for 20 minutes to induce EphA2 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST.

-

Incubate the membrane with the primary anti-phospho-EphA2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an anti-total-EphA2 antibody for normalization.

-

-

Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated EphA2 to total EphA2. Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression.

In Vivo Chorioallantoic Membrane (CAM) Assay

The CAM assay is a well-established in vivo model to study angiogenesis and the effects of anti-angiogenic compounds.[1]

Objective: To evaluate the in vivo anti-neovascularization effect of this compound.

Materials:

-

Fertilized chicken eggs

-

This compound dissolved in a suitable vehicle (e.g., 10% DMSO in sterile saline)

-

Thermostable plastic rings or filter paper discs

-

Stereomicroscope

-

Image analysis software

Protocol:

-

Egg Incubation: Incubate fertilized chicken eggs at 37°C in a humidified incubator.

-

Windowing: On embryonic day 3, create a small window in the eggshell to expose the CAM.

-

Compound Application: On embryonic day 8, place a plastic ring or a filter paper disc soaked with this compound (or vehicle control) onto the CAM.

-

Incubation: Return the eggs to the incubator for 48-72 hours.

-

Observation and Imaging: At the end of the incubation period, observe the area under the ring/disc using a stereomicroscope and capture images of the blood vessel network.

-

Quantification: Analyze the images to quantify neovascularization. This can be done by measuring parameters such as:

-

Number of blood vessel branch points

-

Total blood vessel length

-

Blood vessel density

-

-

Data Analysis: Compare the vascularization in the this compound-treated group to the vehicle-treated control group and calculate the percentage of inhibition.

Conclusion

This compound is a potent and selective antagonist of the EphA2 receptor with demonstrated anti-angiogenic and anti-neovascularization properties. Its ability to inhibit EphA2 phosphorylation and subsequent downstream signaling pathways makes it a promising candidate for further investigation as a therapeutic agent in diseases characterized by pathological angiogenesis, particularly cancer. The experimental data and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to further explore the potential of this compound.

References

A Technical Guide to Lithocholic Acid Derivatives as EphA2 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

The EphA2 receptor, a member of the erythropoietin-producing hepatocellular (Eph) receptor tyrosine kinase family, has emerged as a significant target in cancer therapy.[1][2][3] Overexpressed in a multitude of solid tumors, including breast, lung, prostate, and pancreatic cancers, EphA2 plays a pivotal role in cancer progression, correlating with poor prognosis and metastatic potential.[2][4] The signaling of EphA2 is complex, with a dual function in cancer progression. This guide provides an in-depth exploration of lithocholic acid (LCA) and its derivatives as potent inhibitors of the EphA2 receptor, offering a comprehensive resource on their mechanism of action, quantitative data, experimental protocols, and the signaling pathways they modulate.

The EphA2 Signaling Pathway: A Dual-Function Target

EphA2 signaling is characterized by two distinct pathways: the canonical (ligand-dependent) and non-canonical (ligand-independent) pathways.

-

Canonical Pathway (Tumor Suppressive): In normal physiological conditions, the binding of its ligand, ephrin-A1, to the EphA2 receptor induces receptor dimerization and autophosphorylation of tyrosine residues within its kinase domain. This "forward" signaling cascade typically leads to the inhibition of cancer cell proliferation and motility.

-

Non-Canonical Pathway (Oncogenic): In many cancer cells, EphA2 is overexpressed while its ligand, ephrin-A1, is often downregulated. This leads to a ligand-independent, oncogenic signaling pathway. This non-canonical pathway is characterized by the phosphorylation of EphA2 at Serine 897 (S897) by kinases such as AKT/mTORC1 and MAPK/RSK. This S897 phosphorylation promotes tumor cell migration, invasion, and survival.

Lithocholic acid and its derivatives act as antagonists by disrupting the interaction between ephrin-A1 and the EphA2 receptor, thereby inhibiting the downstream signaling cascades.

Quantitative Analysis of Lithocholic Acid Derivatives as EphA2 Inhibitors

A series of lithocholic acid derivatives have been synthesized and evaluated for their ability to inhibit the EphA2 receptor. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the binding or phosphorylation of EphA2 by 50%.

The following table summarizes the quantitative data for various lithocholic acid derivatives, highlighting their potency in disrupting the EphA2-ephrinA1 interaction and inhibiting EphA2 phosphorylation in cancer cells.

| Compound | Derivative | EphA2-ephrinA1 Binding pIC50 | EphA2 Phosphorylation IC50 (µM) |

| 1 (LCA) | Lithocholic Acid | 4.24 ± 0.05 | 50 |

| 2 | Glyco-LCA | 4.40 ± 0.08 | 138 |

| 16 | L-Phe conjugate | 5.30 ± 0.04 | 19 |

| 20 (PCM126) | L-Trp conjugate | 5.51 ± 0.03 | 12 |

pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

Structure-activity relationship (SAR) studies have revealed that the conjugation of lipophilic amino acids to the carboxyl group of lithocholic acid significantly enhances its inhibitory potency. The L-Tryptophan conjugate (compound 20, PCM126) emerged as the most potent antagonist in the series, demonstrating a significant improvement in both binding affinity and inhibition of EphA2 phosphorylation compared to the parent compound, lithocholic acid.

Experimental Protocols for Evaluating EphA2 Inhibitors

The evaluation of lithocholic acid derivatives as EphA2 inhibitors involves a series of well-defined experimental protocols. The following sections detail the methodologies for key assays.

This assay is used to quantify the ability of a compound to disrupt the binding of ephrin-A1 to the EphA2 receptor.

Materials:

-

Recombinant human EphA2/Fc chimera

-

Biotinylated ephrin-A1/Fc chimera

-

Streptavidin-peroxidase

-

TMB substrate

-

96-well microplates

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Blocking buffer (e.g., PBS with 1% BSA)

Procedure:

-

Coating: Coat the wells of a 96-well microplate with recombinant human EphA2/Fc chimera overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer to remove unbound receptor.

-

Blocking: Block the wells with blocking buffer for 1 hour at room temperature to prevent non-specific binding.

-

Washing: Wash the wells three times with wash buffer.

-

Incubation with Inhibitor and Ligand: Add the test compounds (lithocholic acid derivatives) at various concentrations to the wells, followed by the addition of biotinylated ephrin-A1/Fc chimera. Incubate for 2 hours at room temperature.

-

Washing: Wash the wells three times with wash buffer to remove unbound ligand and inhibitor.

-

Incubation with Streptavidin-Peroxidase: Add streptavidin-peroxidase to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells five times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark until a color develops.

-

Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H2SO4).

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The absorbance is inversely proportional to the inhibitory activity of the compound.

This assay assesses the ability of a compound to inhibit the ephrin-A1-induced phosphorylation of EphA2 in a cellular context.

Materials:

-

Human cancer cell line with high EphA2 expression (e.g., PC3 prostate cancer cells)

-

Cell culture medium and supplements

-

Ephrin-A1/Fc chimera

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EphA2 and anti-total-EphA2

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blotting equipment

Procedure:

-

Cell Culture: Culture the cancer cells to near confluence in appropriate cell culture plates.

-

Serum Starvation: Serum-starve the cells for a specified period (e.g., 24 hours) to reduce basal receptor phosphorylation.

-

Inhibitor Treatment: Treat the cells with various concentrations of the test compounds for a predetermined time.

-

Ephrin-A1 Stimulation: Stimulate the cells with ephrin-A1/Fc chimera to induce EphA2 phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer.

-

Incubate the membrane with the primary anti-phospho-EphA2 antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: Strip the membrane and re-probe with an anti-total-EphA2 antibody to normalize for protein loading.

-

Densitometry: Quantify the band intensities using densitometry software. The ratio of phosphorylated EphA2 to total EphA2 is used to determine the inhibitory effect of the compound.

Conclusion and Future Directions

Lithocholic acid and its derivatives represent a promising class of small molecule inhibitors targeting the EphA2 receptor. The ability to disrupt the EphA2-ephrinA1 interaction and inhibit receptor phosphorylation underscores their therapeutic potential in cancers where EphA2 is overexpressed. The detailed structure-activity relationships have provided a clear path for the rational design of more potent and selective inhibitors. Future research in this area will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their in vivo efficacy and safety profiles, ultimately paving the way for their clinical development as novel anticancer agents.

References

UniPR505: A Technical Guide to its Impact on the Tumor Microenvironment

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of UniPR505, a novel antagonist of the EphA2 receptor, and its impact on the tumor microenvironment (TME). This document outlines the core mechanism of action, summarizes key quantitative data, provides detailed experimental protocols for assays used to characterize its activity, and visualizes the affected signaling pathways.

Core Mechanism of Action: Targeting EphA2-Mediated Angiogenesis

This compound is a synthetic small molecule, chemically identified as N-[3α-(Ethylcarbamoyl)oxy-5β-cholan-24-oyl]-l-β-homo-tryptophan. It functions as a potent and selective antagonist of the EphA2 receptor, a member of the largest subfamily of receptor tyrosine kinases. In the context of the tumor microenvironment, the overexpression and ligand-independent activation of EphA2 are frequently associated with increased tumor growth, metastasis, and angiogenesis.

This compound exerts its anti-tumor effects by directly binding to the EphA2 receptor, thereby inhibiting its phosphorylation. This blockade of EphA2 activation disrupts the downstream signaling cascades that promote neovascularization, a critical process for tumor survival and expansion. By inhibiting angiogenesis, this compound effectively reduces the blood supply to the tumor, impeding its growth and potential for metastasis.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity against the EphA2 receptor and its anti-angiogenic effects.

| Parameter | Value | Assay | Source |

| IC50 for EphA2 Antagonism | 0.95 µM | ELISA-based binding assay | [1] |

| Inhibition of Neovascularization | Significant reduction in blood vessel formation | Chorioallantoic Membrane (CAM) Assay | [2] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound.

EphA2-ephrin-A1 ELISA-based Binding Assay

This assay quantifies the ability of this compound to inhibit the binding of EphA2 to its ligand, ephrin-A1.

Materials:

-

Recombinant human EphA2-Fc protein

-

Recombinant human ephrin-A1-Fc protein

-

96-well microplates

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

This compound at various concentrations

-

HRP-conjugated anti-human IgG antibody

-

TMB substrate solution

-

Stop solution (e.g., 2N H2SO4)

-

Microplate reader

Protocol:

-

Coat a 96-well microplate with recombinant human EphA2-Fc overnight at 4°C.

-

Wash the plate three times with wash buffer.

-

Block the plate with blocking buffer for 1 hour at room temperature.

-

Wash the plate three times with wash buffer.

-

Pre-incubate recombinant human ephrin-A1-Fc with varying concentrations of this compound for 30 minutes at room temperature.

-

Add the ephrin-A1-Fc/UniPR505 mixture to the EphA2-coated plate and incubate for 2 hours at room temperature.

-

Wash the plate three times with wash buffer.

-

Add HRP-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.

-

Wash the plate five times with wash buffer.

-

Add TMB substrate solution and incubate in the dark for 15-30 minutes.

-

Stop the reaction by adding the stop solution.

-

Read the absorbance at 450 nm using a microplate reader.

-

The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration.

Chorioallantoic Membrane (CAM) Assay for Angiogenesis

This in vivo assay assesses the anti-angiogenic activity of this compound by observing its effect on blood vessel formation in a developing chick embryo.

Materials:

-

Fertilized chicken eggs

-

Egg incubator

-

Sterile saline solution

-

This compound solution

-

Cortisone acetate-soaked filter paper discs

-

Stereomicroscope

-

Image analysis software

Protocol:

-

Incubate fertilized chicken eggs at 37°C in a humidified incubator for 3 days.

-

On day 3, create a small window in the eggshell to expose the CAM.

-

On day 8, place a cortisone acetate-soaked filter paper disc (to induce angiogenesis) onto the CAM.

-

Topically apply a solution of this compound (or vehicle control) to the disc.

-

Seal the window and return the eggs to the incubator for an additional 48-72 hours.

-

On day 10 or 11, open the eggs and observe the CAM under a stereomicroscope.

-

Capture images of the blood vessel network around the filter disc.

-

Quantify the anti-angiogenic effect by measuring parameters such as the number of blood vessel branch points, total blood vessel length, and the area of the capillary-free zone around the disc using image analysis software.

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Figure 1. this compound inhibits the ligand-independent pro-angiogenic signaling of EphA2 in the tumor microenvironment.

References

Investigating the Downstream Signaling of UniPR505: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

UniPR505 is a potent and selective antagonist of the Ephrin type-A receptor 2 (EphA2), a receptor tyrosine kinase frequently overexpressed in various cancers and associated with poor prognosis. By inhibiting the ligand-dependent activation of EphA2, this compound holds promise as a therapeutic agent. Understanding the intricate downstream signaling cascades modulated by this compound is paramount for elucidating its mechanism of action and advancing its clinical development. This technical guide provides a comprehensive overview of the known and inferred downstream signaling pathways affected by this compound, detailed experimental protocols for their investigation, and quantitative data from analogous EphA2 antagonists to inform future research.

Introduction to this compound and EphA2 Signaling

EphA2 signaling is a double-edged sword in cancer biology. Ligand-dependent activation, triggered by its ephrin-A ligands, often leads to tumor-suppressive effects, including the inhibition of cell growth and migration. Conversely, ligand-independent EphA2 signaling, which can be oncogenic, promotes cell proliferation, survival, and metastasis. This compound, by acting as an antagonist, is designed to block the ligand-induced activation of EphA2. This action is anticipated to modulate several key signaling pathways that are aberrantly regulated in cancer.

Downstream Signaling Pathways Modulated by EphA2 Antagonism

While direct quantitative data for this compound's effect on all downstream pathways is still emerging, the effects of other EphA2 antagonists provide a strong framework for its likely mechanism of action. The primary signaling cascades influenced by EphA2 antagonism include the STAT3, MAPK/ERK, and PI3K/Akt pathways.

Inhibition of the JAK/STAT3 Pathway

The JAK/STAT3 signaling pathway is a critical regulator of cell proliferation, survival, and immune evasion in cancer. Studies have demonstrated that targeting EphA2 can lead to the suppression of JAK1/STAT3 signaling[1]. Inhibition of EphA2 is expected to decrease the phosphorylation of STAT3, thereby reducing its transcriptional activity and the expression of its target genes involved in tumorigenesis.

Modulation of the MAPK/ERK Pathway

The MAPK/ERK pathway is a central signaling cascade that controls a wide range of cellular processes, including proliferation, differentiation, and survival. The role of EphA2 in regulating this pathway is complex and can be context-dependent. Some studies suggest that ligand-stimulated EphA2 activation can attenuate growth factor-induced Ras/ERK signaling[2][3]. Therefore, an antagonist like this compound might, in some contexts, lead to a more sustained activation of the MAPK/ERK pathway by blocking this negative feedback loop. However, other evidence suggests that EphA2 antagonists can suppress ERK activity[4].

Attenuation of the PI3K/Akt Pathway

The PI3K/Akt pathway is a crucial signaling network that promotes cell survival, growth, and proliferation. Ligand-activated EphA2 has been shown to inhibit the PI3K/Akt pathway[5]. Consequently, antagonism of EphA2 by this compound is hypothesized to lead to a decrease in Akt phosphorylation, thereby promoting apoptosis and inhibiting cell survival. Indeed, targeting EphA2 has been shown to suppress AKT signaling in hepatocellular carcinoma.

Quantitative Data on the Effects of EphA2 Antagonists

The following table summarizes the observed effects of various EphA2 antagonists on downstream signaling pathways in different cancer cell lines. This data provides a valuable reference for the anticipated effects of this compound.

| Antagonist/Inhibitor | Cell Line | Target Pathway | Observed Effect | Reference |

| EphA2 Kinase Inhibitor | Hepatocellular Carcinoma (HCC) | JAK1/STAT3 | Suppression of STAT3 phosphorylation | |

| EphA2 Kinase Inhibitor | Hepatocellular Carcinoma (HCC) | PI3K/Akt | Suppression of Akt phosphorylation | |

| Doxazosin (EphA2 agonist/modulator) | Prostate, Breast, Glioma | MAPK/ERK | Suppression of ERK kinase activity | |

| Doxazosin (EphA2 agonist/modulator) | Prostate, Breast, Glioma | PI3K/Akt | Suppression of Akt kinase activity | |

| ALW-II-41-27 | Non-Small Cell Lung Cancer (NSCLC) | EphA2 | Inhibition of EphA2 tyrosine phosphorylation (IC50 = 11 nM) | |

| Ephrin-A1 Fc (EphA2 agonist) | PC3 (Prostate Cancer) | PI3K/Akt | Reduced Akt phosphorylation |

Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol details the methodology for analyzing the phosphorylation status of key downstream signaling proteins such as STAT3, ERK, and Akt in response to this compound treatment.

4.1.1. Materials

-

Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (5% BSA or non-fat dry milk in TBST)

-

Primary antibodies (phospho-specific and total protein for STAT3, ERK, Akt)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

4.1.2. Procedure

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat cells with various concentrations of this compound for the desired time points. Include vehicle-treated cells as a negative control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer. Scrape the cells and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

-

SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT3) overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again three times with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein.

-

Densitometric Analysis: Quantify the band intensities using image analysis software. Normalize the intensity of the phosphorylated protein to the total protein for each sample.

In Vitro Kinase Assay

This protocol is for determining the direct inhibitory effect of this compound on EphA2 kinase activity.

4.2.1. Materials

-

Recombinant human EphA2 kinase

-

Kinase assay buffer

-

ATP

-

Specific substrate for EphA2 (e.g., a synthetic peptide)

-

This compound at various concentrations

-

Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

-

Microplate reader

4.2.2. Procedure

-

Prepare Kinase Reaction: In a microplate well, combine the recombinant EphA2 kinase, the specific substrate, and the kinase assay buffer.

-

Add Inhibitor: Add varying concentrations of this compound to the wells. Include a no-inhibitor control and a no-kinase control.

-

Initiate Reaction: Add ATP to each well to start the kinase reaction.

-

Incubate: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended time.

-

Stop Reaction and Detect Signal: Stop the kinase reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to the kinase activity.

-

Measure Luminescence: Read the luminescence signal using a microplate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations of Signaling Pathways and Workflows

To facilitate a clearer understanding of the complex interactions, the following diagrams illustrate the key signaling pathways and experimental workflows.

Figure 1: Inferred downstream signaling pathways of EphA2 antagonized by this compound.

Figure 2: Experimental workflow for Western Blot analysis of protein phosphorylation.

Figure 3: Experimental workflow for in vitro kinase assay to determine IC50.

Conclusion

This compound represents a promising therapeutic strategy for cancers overexpressing EphA2. Its mechanism of action is centered on the antagonism of EphA2, leading to the modulation of critical downstream signaling pathways, including the JAK/STAT3, MAPK/ERK, and PI3K/Akt cascades. The experimental protocols and comparative data provided in this guide offer a robust framework for researchers to further investigate the nuanced effects of this compound, ultimately paving the way for its successful clinical translation. Future studies should focus on generating specific quantitative data for this compound across a panel of cancer cell lines to confirm and expand upon the inferred signaling effects outlined here.

References

- 1. Targeting EphA2 suppresses hepatocellular carcinoma initiation and progression by dual inhibition of JAK1/STAT3 and AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Targeting EPHA2 with Kinase Inhibitors in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of the EphA2 tyrosine kinase stimulates the MAP/ERK kinase signaling cascade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. EphA2 in Cancer: Molecular Complexity and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crosstalk of the EphA2 Receptor with a Serine/Threonine Phosphatase Suppresses the Akt-mTORC1 Pathway in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

UniPR505: A Technical Guide for Angiogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

UniPR505 has emerged as a significant small molecule inhibitor in the field of angiogenesis research. Identified as a potent antagonist of the EphA2 receptor with a half-maximal inhibitory concentration (IC50) of 0.95 µM, this compound demonstrates notable anti-angiogenic properties. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data from key assays, detailed experimental protocols, and visualizations of the relevant signaling pathways and experimental workflows. This document is intended to serve as a core resource for researchers investigating the therapeutic potential of this compound in angiogenesis-dependent diseases.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in the progression of various diseases, including cancer. The erythropoietin-producing human hepatocellular carcinoma (Eph) receptors, a family of receptor tyrosine kinases, and their ephrin ligands are key regulators of angiogenesis. The EphA2 receptor, in particular, has been identified as a crucial mediator of tumor angiogenesis and vasculogenic mimicry, making it a promising target for anti-angiogenic therapies.

This compound, a derivative of lithocholic acid, has been characterized as a submicromolar antagonist of the EphA2 receptor. Its ability to block EphA2 phosphorylation and consequently inhibit neovascularization positions it as a valuable tool for basic and translational research in angiogenesis.

Mechanism of Action

This compound exerts its anti-angiogenic effects primarily through the antagonism of the EphA2 receptor. Upon binding, this compound blocks the phosphorylation of EphA2, a critical step in its activation. The signaling cascade downstream of EphA2 in endothelial cells is complex and often involves crosstalk with other key angiogenic pathways, notably the Vascular Endothelial Growth Factor (VEGF) signaling pathway.